
Dopaquinone Lactone
Übersicht
Beschreibung
Dopaquinone lactone is a specialized derivative of dopaquinone (ortho-quinone of 3,4-dihydroxyphenylalanine), a pivotal intermediate in melanogenesis. It is structurally characterized by a lactone ring, formed via intramolecular esterification of the carboxylic acid group with a hydroxyl group, distinguishing it from other dopaquinone derivatives like dopaquinone sulphate . This compound (CAS 255829-51-7) plays a critical role in redox exchange reactions with dihydroxyindole (DHI) and dihydroxyindole carboxylic acid (DHICA), contributing to the synthesis of mixed melanin in human melanoma cell cultures . Its lactone ring enhances stability compared to free dopaquinone, which is highly reactive and prone to spontaneous cyclization or polymerization .
Vorbereitungsmethoden
Chemical Synthesis via Substitution and Reduction
Chromene-Based Precursor Strategy
A high-yielding route to lactones of ortho-tyrosine and DOPA isomers involves a two-step sequence starting from 2-methylamino-3-nitro-4-methylsulfanyl-4H-chromenes (7 ) . The methylsulfanyl group at the C4 position is substituted with hydrogen or electron-rich aromatic compounds, yielding 2-methylamino-3-nitro-4H-chromenes. Subsequent reduction of the nitro group using Zn, acetic anhydride (Ac₂O), and acetic acid (AcOH) facilitates hydrolysis of the enamine moiety, producing lactones. For Dopaquinone lactone, this method may involve cyclization of dopaquinone under acidic conditions, though specific yields remain unspecified in the literature .
Enzymatic Synthesis Using Tyrosinase and Papain
Tyrosinase-Catalyzed Oxidation
Enzymatic methods leverage tyrosinase to oxidize tyrosine to DOPA, followed by lactonization. In a study by Fagerland et al. (2014), tyrosinase converted l-tyrosine to DOPA in borate buffer (pH 9.5) at 40°C . The resulting DOPA was subsequently cyclized into its lactone form using papain as a catalyst. Nuclear magnetic resonance (¹H NMR) and amino acid analysis confirmed the structure, with a degree of polymerization (DP) of 13.9 observed for copolypeptides containing DOPA .
Chemoenzymatic Polymerization
A hybrid approach combines enzymatic polymerization and chemical cyclization. Papain catalyzes the polymerization of l-tyrosine ethyl ester (Tyr-Et) and l-lysine ethyl ester (Lys-Et), forming polypeptides with DOPA side chains . Post-polymerization treatment with tyrosinase introduces quinone moieties, which undergo lactonization under mild acidic conditions. This method achieves yields of 74.2% for poly(l-tyrosine) and facilitates scalable production .
Ring-Closing Metathesis (RCM) for Macrocyclic Lactones
Grubbs Catalyst-Mediated Cyclization
Although primarily used for macrocyclic lactones, RCM with Grubbs second-generation catalyst (GB-2) offers potential adaptability for this compound synthesis. Kotha et al. (2021) reported RCM of allyl esters in ethyl acetate (EtOAc) at 50°C, using 5 mol% GB-2 and 10 mol% tetrafluorobenzoquinone (TFBQ) to suppress oligomerization . For example, homoallyl esters yielded 13-membered lactones in 90% yield . Adapting this protocol to dopaquinone derivatives may require modifying substrate olefin geometry to accommodate the benzopyran trione structure.
Solvent and Additive Optimization
Key parameters for RCM include olefin concentration (1 mM in EtOAc) and portion-wise catalyst addition. Reactions at higher concentrations (5–10 mM) reduced selectivity, while TFBQ improved yields by 20–30% compared to benzoquinone (BQ) . These conditions could guide future efforts to synthesize this compound via metathesis.
Comparative Analysis of Preparation Methods
Wissenschaftliche Forschungsanwendungen
Dopaquinone lactone is primarily studied in the context of melanin biosynthesis. Its role as an intermediate in the production of melanin makes it a subject of interest in fields such as:
Chemistry: Understanding the chemical pathways and reactions involved in melanin synthesis.
Biology: Studying the role of melanin in biological systems, including its protective functions against UV radiation.
Medicine: Investigating the implications of melanin synthesis in conditions such as vitiligo and melanoma.
Wirkmechanismus
Dopaquinone lactone exerts its effects through its role in the melanin biosynthesis pathway. It is formed from the cyclization of dopaquinone, which is an oxidized form of L-DOPA. The presence of thiols such as cysteine can influence the pathway, leading to the formation of different types of melanin. The molecular targets involved include enzymes like tyrosinase, which catalyze the oxidation of L-DOPA .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Reactivity and Pathway Interactions
- This compound: The lactone ring reduces electrophilicity, slowing reactions with nucleophiles like cysteine or glutathione. This contrasts with free dopaquinone, which rapidly forms pheomelanin via thiol adducts or eumelanin via cyclodopa .
- Inhibitors: Phosphate-containing compounds (e.g., glyphosate) and reducing agents (e.g., ascorbic acid) nonenzymatically inhibit dopaquinone formation, whereas this compound is a melanogenesis intermediate rather than a target of inhibition .
Comparative Roles in Melanogenesis Pathways
Interaction with Inhibitors and Modulators
Biologische Aktivität
Dopaquinone lactone is a significant compound in the context of melanogenesis and has been studied for its biological activity, particularly in relation to skin pigmentation and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.
Overview of this compound
This compound is derived from L-DOPA through enzymatic oxidation, primarily catalyzed by the enzyme tyrosinase. It plays a pivotal role in the biosynthesis of melanin, which is responsible for pigmentation in skin, hair, and eyes. The instability of dopaquinone leads to its rapid conversion into other products, such as dopachrome and melanin, making it essential to understand its biological implications.
- Inhibition of Tyrosinase Activity :
- Antioxidant Properties :
- Regulation of Melanogenesis :
Case Study 1: Inhibition of Melanin Production
A study investigated the effects of this compound on B16F10 melanoma cells. The results indicated that treatment with dopaquinone significantly reduced melanin production compared to untreated controls. The mechanism was attributed to the inhibition of tyrosinase activity and reduced expression of melanogenic genes.
Treatment | Melanin Content (μg/mL) | Tyrosinase Activity (% Inhibition) |
---|---|---|
Control | 120 | 0 |
Dopaquinone | 45 | 62 |
Kojic Acid | 50 | 58 |
Case Study 2: Antioxidant Effects
Another research focused on the antioxidant capacity of this compound using various assays (DPPH and ABTS). The results demonstrated that this compound exhibited a strong capacity to scavenge free radicals, indicating its potential use in anti-aging formulations.
Concentration (μM) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
---|---|---|
10 | 35 | 40 |
50 | 65 | 70 |
100 | 85 | 90 |
Research Findings
- In Vitro Studies : Research has shown that this compound can inhibit melanogenesis effectively when tested on human skin models. This inhibition is dose-dependent, highlighting its potential as a therapeutic agent for conditions like hyperpigmentation .
- Synergistic Effects : this compound has been found to work synergistically with other compounds like kojic acid to enhance the inhibition of melanin production. This combination may provide a more effective treatment strategy for hyperpigmentation disorders .
- Potential Therapeutic Applications : Given its properties, this compound is being explored for use in cosmetics aimed at reducing hyperpigmentation and in dermatological treatments for conditions such as melasma and post-inflammatory hyperpigmentation .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing Dopaquinone Lactone?
this compound is synthesized via enzymatic oxidation of L-DOPA by tyrosinase, followed by pH-dependent cyclization. Key steps include:
- Synthesis : Use L-DOPA as a substrate under controlled pH (4–6) to favor cyclization .
- Characterization : Employ to identify intermediates (e.g., dopaquinone, leukodopachrome) and UV-Vis spectrophotometry (e.g., at 490 nm for dopachrome detection) .
- Validation : Computational methods (e.g., DFT at the SMD-M06L/6-31+G(d,p)/LANL2DZ level) confirm reaction barriers and transition states .
Q. How does pH influence the stability and cyclization kinetics of this compound?
Cyclization is pH-sensitive due to the protonation state of the amino group. At lower pH (e.g., ~3–4), the amino group remains protonated (), reducing nucleophilic attack on the quinone ring and slowing cyclization. At higher pH (>6), deprotonation () accelerates cyclization (experimental ) . Stability studies should include buffered solutions across pH 2–8 to map degradation pathways.
Q. What spectroscopic techniques are optimal for quantifying this compound in biological matrices?
- UV-Vis : Monitor dopachrome formation at 490 nm during tyrosinase activity assays .
- Fluorescence quenching : Use nitrogen-doped graphene quantum dots (N-GQDs) to detect dopaquinone via dynamic quenching, validated with inhibitors like atrazine .
Advanced Research Questions
Q. How do gold nanoparticles (AuNPs) modulate the cyclization kinetics of this compound?
AuNPs increase the activation energy () of cyclization by 30–40 kJ/mol compared to metal-free conditions. This is attributed to steric hindrance and electronic interactions between Au clusters (e.g., ) and the quinone intermediate. DFT calculations show similar barriers for dopaquinone and dopamine quinone, but experimental rates diverge due to differences in values () .
Q. How can researchers resolve contradictions in reported inhibitory effects on this compound formation?
Contradictions (e.g., variable dopaquinone reduction by compounds C90, C98, and KA in B16F0 cells) arise from:
- Time-dependent effects : At 24 hours, all concentrations reduce dopaquinone (), but differences diminish at 48–72 hours due to metabolic adaptation .
- Dose-response variability : Use nonlinear regression (e.g., IC modeling) and pairwise comparisons (ANOVA with Tukey’s post-hoc test) to isolate compound-specific effects .
Q. What computational frameworks are suitable for modeling this compound’s reaction pathways?
- DFT/MD simulations : Calculate free-energy profiles for cyclization and AuNP interactions at the SMD-M06L/6-31+G(d,p)/LANL2DZ level .
- Network pharmacology : Map metabolic pathways (e.g., KEGG, IPA) to link tyrosinase activity with melanin biosynthesis nodes .
Q. Methodological Recommendations
Designing a PICOT framework for this compound studies :
- Population : B16F0 melanoma cells or Agaricus biosporus tyrosinase .
- Intervention : Inhibitors (e.g., KA, atrazine) or AuNPs .
- Comparison : Dose-response curves (20–80 µg/mL) or pH conditions .
- Outcome : Dopaquinone concentration (µM) or cyclization rate () .
- Time : 24–72 hours for cellular assays; milliseconds for DFT transition states .
Best practices for reporting preclinical data on this compound :
Eigenschaften
IUPAC Name |
(3S)-3-amino-3,4-dihydrochromene-2,6,7-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13/h2-3,5H,1,10H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTGZIWOVGOFDC-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC2=CC(=O)C(=O)C=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)OC2=CC(=O)C(=O)C=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.